molecular formula C14H16N2O2 B6249099 1-(1H-indole-3-carbonyl)piperidin-4-ol CAS No. 209920-22-9

1-(1H-indole-3-carbonyl)piperidin-4-ol

Cat. No.: B6249099
CAS No.: 209920-22-9
M. Wt: 244.3
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Description

1-(1H-indole-3-carbonyl)piperidin-4-ol is a compound that combines an indole moiety with a piperidine ring. Indole derivatives are known for their significant biological activities and are found in various natural products and pharmaceuticals. The piperidine ring is a common structural motif in many bioactive compounds, contributing to the compound’s potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-indole-3-carbonyl)piperidin-4-ol typically involves the condensation of an indole derivative with a piperidine derivative. One common method is the Fischer indole synthesis, where an indole is formed by the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole can then be coupled with a piperidine derivative through various coupling reactions, such as the Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-(1H-indole-3-carbonyl)piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).

Major Products

The major products formed from these reactions include various substituted indole derivatives, which can have enhanced biological activities and improved pharmacokinetic properties.

Scientific Research Applications

1-(1H-indole-3-carbonyl)piperidin-4-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1H-indole-3-carbonyl)piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety can bind to various protein targets, modulating their activity and affecting downstream signaling pathways. The piperidine ring can enhance the compound’s binding affinity and selectivity, contributing to its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1H-indole-3-carbonyl)piperidin-4-ol is unique due to its combination of the indole and piperidine moieties, which confer distinct biological activities and pharmacokinetic properties. This dual functionality makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

209920-22-9

Molecular Formula

C14H16N2O2

Molecular Weight

244.3

Purity

95

Origin of Product

United States

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